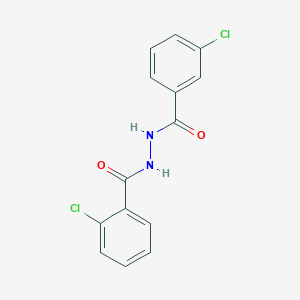

![molecular formula C13H17N3O2S B5506634 N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide, often involves catalytic processes or one-pot synthesis methods. For example, poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide have been used as effective catalysts for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, showing good to high yield at room temperature (Ghorbani‐Vaghei & Veisi, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated through various analytical techniques such as elemental analyses and spectral data. For instance, novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties have been synthesized, with their structures confirmed by such analyses (El-Gaby et al., 2002).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, contributing to their diverse chemical properties. Metal complexes of benzimidazole derived sulfonamide, for example, have been synthesized, revealing insights into how these compounds can form complexes with transition metals, affecting their chemical behavior and potential antimicrobial activity (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamides, such as solubility, melting point, and stability, are crucial for their application in various fields. The study by Ife et al. (1989) on benzimidazole sulfoxide derivatives highlights the importance of pyridine pKa in controlling the stability and reactivity of these compounds under physiological conditions, shedding light on their physical properties (Ife et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are pivotal for understanding the applications of N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide. Research on the antimicrobial evaluation of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives reveals the significance of sulfonamide groups in enhancing antimicrobial activity, suggesting a chemical basis for exploring further biological activities (Abdel-Motaal & Raslan, 2014).

Scientific Research Applications

Biological Active Sulfonamide-based Hybrid Compounds

Sulfonamides, including structures related to N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide, are critical in developing pharmacologically active agents. They possess a variety of pharmacological activities, such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The creation of sulfonamide hybrids by integrating sulfonamide pharmacophores into diverse scaffolds like benzimidazole has led to significant advances in drug development (Ghomashi et al., 2022).

Antimicrobial Activity of Metal Complexes

Benzimidazole derived sulfonamides, closely related to the chemical structure , have been investigated for their antimicrobial properties. For instance, the synthesis and study of metal complexes with benzimidazole-derived sulfonamide revealed notable antibacterial activities against various bacterial strains, demonstrating the potential of these compounds in antimicrobial therapy (Ashraf et al., 2016).

Protein Tyrosine Phosphatase 1B Inhibition

In the context of diabetes and obesity research, derivatives of benzimidazole sulfonamide have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the negative regulation of insulin signaling. These findings underscore the therapeutic potential of such compounds in managing insulin resistance and obesity-related disorders (Combs et al., 2006).

Antitumor and Antibacterial Agents

Further exploration into the applications of sulfonamide-based structures has led to the development of novel compounds exhibiting significant antitumor and antibacterial activities. This is particularly evident in the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, highlighting the versatility of sulfonamide frameworks in crafting effective therapeutic agents (Hafez et al., 2017).

Selective Synthesis of Heterocyclic Sulfonamides

The advancement in synthetic methodologies has enabled the selective synthesis of heterocyclic sulfonamides and sulfonyl fluorides, showcasing the chemical adaptability of sulfonamide-based compounds in medicinal chemistry. This development paves the way for designing more specific and potent therapeutic agents with improved pharmacokinetic profiles (Tucker et al., 2015).

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about is not available, similar compounds have shown a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-2-7-14-19(17,18)10-5-6-12-11(9-10)15-13-4-3-8-16(12)13/h5-6,9,14H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUUSCXVFHNQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=C(C=C1)N3CCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)